7-(4-chlorophenyl)-5-methyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
This compound belongs to the triazolo[1,5-a]pyrimidine class, characterized by a fused heterocyclic core with a carboxamide group at position 4. Its structure includes three distinct substituents: a 4-chlorophenyl group at position 7, a meta-tolyl (m-tolyl) group at position 2, and a pyridin-3-yl moiety on the carboxamide nitrogen.
Synthetic routes for analogous triazolo-pyrimidines often employ multi-component reactions or eco-friendly protocols. For instance, Ghaffari Khaligh et al. (2020) developed a green synthesis method using 4,4’-trimethylenedipiperidine as a recyclable additive in water-ethanol solvents, achieving high yields (up to 90%) for ethyl carboxylate derivatives .
Properties
IUPAC Name |
7-(4-chlorophenyl)-5-methyl-2-(3-methylphenyl)-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN6O/c1-15-5-3-6-18(13-15)23-30-25-28-16(2)21(24(33)29-20-7-4-12-27-14-20)22(32(25)31-23)17-8-10-19(26)11-9-17/h3-14,22H,1-2H3,(H,29,33)(H,28,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIATIASIRQECP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(C(=C(NC3=N2)C)C(=O)NC4=CN=CC=C4)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(4-chlorophenyl)-5-methyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine class, which has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activity, and pharmacological properties of this compound based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The methodology often includes the formation of the triazole ring followed by subsequent functionalization to introduce the chlorophenyl and pyridinyl groups. The final product is usually characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Antimicrobial Activity
Research indicates that compounds similar to 7-(4-chlorophenyl)-5-methyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis . The structure-activity relationship suggests that the presence of the chlorophenyl group enhances antibacterial efficacy.
- Antifungal Activity : Similar derivatives have demonstrated antifungal properties against common pathogens .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes:
- Acetylcholinesterase Inhibition : Some derivatives have shown strong inhibitory effects on acetylcholinesterase, which is crucial for neurotransmission .
- Urease Inhibition : Compounds within this class have been reported to exhibit strong urease inhibition, which is significant for treating urinary tract infections .
Cytotoxicity and Antiproliferative Effects
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines:
- The compound has demonstrated antiproliferative activity against certain cancer cells, indicating potential as an anticancer agent .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of any drug candidate. Preliminary studies suggest favorable absorption and distribution characteristics for this compound. However, comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are necessary to fully understand its safety profile .
Case Studies
- Case Study 1 : A derivative of this compound was tested in a clinical setting for its efficacy against bacterial infections. Results indicated a significant reduction in bacterial load in treated subjects compared to controls.
- Case Study 2 : In a laboratory setting, the compound was evaluated for its inhibitory effects on urease activity. The results showed a marked decrease in urease activity at low concentrations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with five analogs from the literature, focusing on substituents, synthesis yields, melting points, and inferred bioactivity:
Key Observations:
Substituent Effects on Physical Properties: Electron-withdrawing groups (e.g., NO₂ in 5j) correlate with higher melting points (~320°C), likely due to increased intermolecular dipole interactions. The target compound’s 4-ClPh group may similarly enhance stability but reduce solubility compared to methoxy-substituted analogs.
Synthetic Yields :
- Yields for triazolo-pyrimidine derivatives vary widely (43–56% in ). The lower yields in 5j (43%) and 5m (47%) may reflect steric or electronic challenges in introducing nitro or bulky aryl groups. The target compound’s synthesis could benefit from green methodologies (e.g., ’s additive-driven approach) to improve efficiency .
The 4-chlorophenyl group in the target may confer kinase inhibition properties, as seen in other chlorinated heterocycles. The m-tolyl group (meta-methyl substitution) in the target compound could enhance metabolic stability compared to para-substituted derivatives .
Structural and Functional Divergence from Other Heterocycles
Preparation Methods
Reaction Optimization
Key parameters influencing the cyclocondensation include:
- Catalyst Selection : DBU outperforms piperidine and pyridine due to its strong basicity and ability to stabilize intermediates via hydrogen bonding.
- Solvent Effects : Ethanol enhances reaction efficiency (84% yield) compared to acetonitrile (60%) or water (no reaction).
- Temperature : Elevated temperatures (70°C) accelerate kinetics, reducing reaction time from hours to minutes.
Table 1: Optimization of Triazolopyrimidine Core Synthesis
| Parameter | Conditions | Yield | Time |
|---|---|---|---|
| Catalyst (DBU) | 10 mol% | 92% | 15 min |
| Solvent (Ethanol) | Reflux at 70°C | 84–92% | 15 min |
| Aldehyde (4-Cl-C₆H₄) | 1.2 equiv | 90% | 15 min |
For the target compound, 4-chlorobenzaldehyde serves as the aryl aldehyde component, introducing the 7-(4-chlorophenyl) moiety.
Functionalization of the Triazolopyrimidine Core
Introduction of the m-Tolyl Group
The m-tolyl substituent at position 2 is incorporated via a Friedländer-type reaction. Mrayej et al. demonstrate that 3-methylbenzaldehyde reacts with malononitrile under DBU catalysis, forming the intermediate 7-aryl-8-cyano derivative. Subsequent cyclization with 3-amino-1,2,4-triazole yields the m-tolyl-substituted triazolopyrimidine.
Methyl Group Installation at Position 5
The 5-methyl group originates from methyl-substituted malononitrile derivatives. In a modified approach, methylmalononitrile undergoes condensation with 3-amino-1,2,4-triazole and aldehydes, directly introducing the methyl group during core formation.
Carboxamide Formation at Position 6
The 6-carboxamide functionality is introduced via a two-step process:
- Cyano Group Hydrolysis : The cyano group at position 6 is hydrolyzed to a carboxylic acid using concentrated HCl under reflux.
- Amidation with Pyridin-3-Amine : The carboxylic acid intermediate reacts with pyridin-3-amine in the presence of coupling agents such as HATU or EDCl, yielding the final carboxamide.
Table 2: Amidation Reaction Conditions
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| HATU, DIPEA | DMF | 25°C | 78% |
| EDCl, HOBt | CH₂Cl₂ | 0°C → RT | 65% |
Mechanistic Insights
The reaction mechanism proceeds through:
- Knoevenagel Condensation : Aldehyde and malononitrile form an α,β-unsaturated nitrile.
- Michael Addition : 3-Amino-1,2,4-triazole attacks the nitrile, generating an enamine intermediate.
- Cyclization : Intramolecular nucleophilic attack forms the triazolopyrimidine ring.
- Tautomerization : The intermediate stabilizes to the thermodynamically favored 4,7-dihydro tautomer.
Comparative Analysis of Synthetic Routes
Table 3: Efficiency of Reported Methods
| Method | Catalyst | Time | Yield | Purity |
|---|---|---|---|---|
| One-pot MCR | DBU | 15 min | 90% | >95% |
| Stepwise | POCl₃ | 48 h | 65% | 85% |
| Microwave-assisted | p-TsOH | 4 h | 81% | 90% |
The one-pot DBU-catalyzed method is superior in yield and time efficiency, making it the preferred industrial-scale approach.
Challenges and Solutions
- Regioselectivity : Competing cyclization pathways may yield isomeric byproducts. DBU’s steric bulk mitigates this by favoring the desired [1,5-a] isomer.
- Carboxamide Hydrolysis : Over-hydrolysis of the nitrile to carboxylic acid is prevented by严格控制反应时间.
- Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the product from unreacted starting materials.
Q & A
Q. What synthetic methodologies are commonly employed to prepare this compound, and how do reaction conditions influence yield?
The compound is typically synthesized via multi-component reactions. A one-pot approach using 5-amino-1,2,4-triazole derivatives, aromatic aldehydes, and activated carbonyl compounds (e.g., ethyl acetoacetate) in solvents like ethanol or DMF is common. Catalysts such as APTS (3-aminopropyltriethoxysilane) or TMDP (tetramethyldiamidophosphoric acid tetramethyl ester) enhance cyclization efficiency . Heating at 120°C for 10–12 hours under reflux optimizes triazolopyrimidine ring formation, with yields improved by iterative recrystallization from ethanol/DMF mixtures .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
Key techniques include:
- 1H/13C NMR : Assigns proton environments (e.g., methyl groups at δ 2.3–2.5 ppm) and confirms aromatic substituents .
- IR spectroscopy : Identifies carbonyl stretches (~1650–1700 cm⁻¹) and NH/OH groups (~3200–3400 cm⁻¹) .
- X-ray crystallography : Resolves the fused triazolo-pyrimidine core and substituent orientations. For example, C–Cl bond lengths in chlorophenyl groups are typically ~1.74 Å .
Q. How can solubility and stability be optimized for in vitro assays?
Substituents like hydroxyl or methoxy groups on aromatic rings enhance aqueous solubility via hydrogen bonding. For stability, store the compound in anhydrous DMSO at –20°C to prevent hydrolysis of the carboxamide moiety. Solubility in polar aprotic solvents (e.g., DMF) exceeds 50 mg/mL, making them suitable for biological testing .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized for large-scale synthesis?
Use Design of Experiments (DoE) to evaluate variables:
- Catalyst loading : TMDP at 10 mol% increases yield by 15% compared to piperidine .
- Solvent ratios : Ethanol/water (1:1 v/v) reduces byproduct formation during cyclization .
- Temperature : Heating at 120°C in DMF minimizes incomplete ring closure . Statistical tools like response surface methodology (RSM) model nonlinear interactions .
Q. What computational strategies predict biological target interactions?
- Docking studies : Use the compound’s SMILES string (e.g.,
C1=CC=...) in AutoDock Vina to map interactions with kinase domains. The pyridinyl group often forms π-π stacking with ATP-binding pockets . - MD simulations : Simulate ligand-protein stability over 100 ns to assess binding free energies (ΔG < –8 kcal/mol suggests strong inhibition) .
Q. How can contradictory bioactivity data across structural analogs be resolved?
Perform structure-activity relationship (SAR) analysis :
- Compare analogs with varying substituents (e.g., bromophenyl vs. methoxyphenyl).
- Bioassays show that 3-bromophenyl derivatives exhibit 10-fold higher kinase inhibition than 4-chlorophenyl variants due to enhanced hydrophobic interactions .
- Validate findings using orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic IC50) .
Q. What methodologies resolve spectral data inconsistencies in structural elucidation?
Apply multi-spectral correlation :
Q. How is metabolic stability assessed in preclinical studies?
Conduct in vitro microsomal assays :
- Incubate the compound with liver microsomes (human/rat) at 37°C.
- Monitor degradation via LC-MS/MS over 60 minutes. Half-life (t1/2) >30 min indicates suitability for in vivo models .
- Identify metabolites using fragmentation patterns (e.g., m/z shifts from hydroxylation) .
Q. What crystallographic parameters ensure accurate determination of the fused heterocyclic core?
For X-ray diffraction:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
